Product packaging for 1,2,3,4-Tetraphenyl-2-butene(Cat. No.:)

1,2,3,4-Tetraphenyl-2-butene

Cat. No.: B1234493
M. Wt: 360.5 g/mol
InChI Key: JQGUYBXJKOJYEG-BYYHNAKLSA-N
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Description

1,2,3,4-Tetraphenyl-2-butene is a synthetic organic compound featuring a central butene core with phenyl substituents on all carbon atoms. This structure places it within a family of tetraphenyl-substituted hydrocarbons that are of significant interest in advanced materials research . Researchers value these compounds for their potential electronic and optical properties, which arise from their conjugated π-electron systems and the steric interactions between the phenyl rings . Similar compounds, such as the isomeric 1,2,3,4-Tetraphenyl-1,3-butadiene, are investigated for their behavior in aggregated states, including phenomena like Aggregation-Induced Emission (AIE), making them relevant for the development of new organic semiconductors, fluorescent sensors, and light-emitting diodes (OLEDs) . The specific arrangement of phenyl groups in this compound offers a unique molecular architecture to study structure-property relationships, charge transport, and photophysical mechanisms in organic electronic devices. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H24 B1234493 1,2,3,4-Tetraphenyl-2-butene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H24

Molecular Weight

360.5 g/mol

IUPAC Name

[(E)-1,3,4-triphenylbut-2-en-2-yl]benzene

InChI

InChI=1S/C28H24/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-20H,21-22H2/b28-27+

InChI Key

JQGUYBXJKOJYEG-BYYHNAKLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=C(/CC2=CC=CC=C2)\C3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC(=C(CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

1,2,3,4-tetraphenyl-2-butene

Origin of Product

United States

Synthetic Methodologies for 1,2,3,4 Tetraphenyl 2 Butene

Established Reaction Pathways

Several reliable methods for the synthesis of 1,2,3,4-tetraphenyl-2-butene have been documented in chemical literature. These include hydrolysis of organosilicon compounds, dehydration of corresponding alcohols and diols, photochemical reactions of stilbene (B7821643) derivatives, and reactions involving Grignard reagents.

Hydrolysis-Mediated Generation from Organosilicon Precursors

The hydrolysis of specific organosilicon precursors presents a viable route to this compound. This method leverages the reactivity of silicon-carbon bonds, which can be cleaved under hydrolytic conditions to generate the desired alkene. The specific nature of the organosilicon precursor and the reaction conditions, such as pH and temperature, are critical in determining the efficiency of this transformation. While detailed examples specific to this compound are not extensively covered in the provided search results, the general principle of using organosilicon compounds as precursors for alkene synthesis is a well-established strategy in organic chemistry.

Dehydration-Based Routes from Related Alcohols and Diols

The dehydration of alcohols and diols is a classic and widely used method for the synthesis of alkenes. youtube.comlibretexts.orglibretexts.org In the context of this compound, the corresponding alcohol, 1,2,3,4-tetraphenylbutan-2-ol, or a related diol can be subjected to dehydration conditions to yield the target alkene. This process typically involves heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid. libretexts.orglibretexts.org The reaction proceeds through the formation of a carbocation intermediate, followed by the elimination of a water molecule to form the double bond. youtube.comlibretexts.org

The specific mechanism, either E1 or E2, is dependent on the structure of the alcohol. libretexts.orglibretexts.org Secondary and tertiary alcohols, which can form more stable carbocations, generally follow the E1 pathway. libretexts.org Primary alcohols, on the other hand, tend to undergo dehydration via the E2 mechanism. libretexts.org The reaction temperature is a crucial parameter, with higher temperatures favoring the formation of the alkene. libretexts.orglibretexts.org It is important to control the temperature to avoid the competing reaction of ether formation. libretexts.org

For hindered secondary alcohols, alternative, non-acidic methods can be employed. One such method involves the use of phosphorus oxychloride (POCl₃) in pyridine (B92270). libretexts.org This procedure converts the hydroxyl group into a better leaving group, facilitating elimination under milder conditions. youtube.com

ReactantReagentsMechanismKey Considerations
1,2,3,4-Tetraphenylbutan-2-ol (Secondary Alcohol)H₂SO₄ or H₃PO₄, HeatE1Potential for carbocation rearrangements; requires high temperatures.
1,2,3,4-Tetraphenyl-2,3-butanediolAcid Catalyst, HeatE1-typeCan lead to a mixture of products depending on the stereochemistry of the diol.
Hindered 1,2,3,4-Tetraphenylbutan-2-olPOCl₃, PyridineE2Milder conditions, avoids acidic environment.

Photochemical Approaches involving Stilbene Derivatives

Photochemical reactions of stilbene (1,2-diphenylethene) derivatives provide another synthetic route to complex molecules, and in some cases, can lead to the formation of tetraphenyl-butene structures. The photolysis of 2,3,4,5-tetraphenyl-2,4-cyclopentadien-1-one in the presence of oxygen has been reported to produce cis and trans (2Z)-1,2,3,4-tetraphenyl-2-butene-1,4-dione. researchgate.net While this yields a dione derivative and not the parent alkene, it demonstrates the utility of photochemical methods in constructing the tetraphenyl-butene backbone.

The photocyclization of stilbenes is a well-studied reaction, often catalyzed by iodine, that typically leads to the formation of phenanthrenes. nih.gov This reaction proceeds through the photochemical isomerization of trans-stilbene to cis-stilbene, which can then undergo cyclization. nih.gov Although the direct synthesis of this compound from simple stilbene derivatives via photocyclization is not explicitly detailed in the provided results, the underlying principles of photochemical reactivity of stilbenes are relevant.

ReactantConditionsProductReference
2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-onePhotolysis, Oxygencis and trans (2Z)-1,2,3,4-Tetraphenyl-2-butene-1,4-dione researchgate.net

Synthesis from Precursors such as Benzyl (B1604629) Magnesium Bromide and 1,4-Dibromo-2-butene

The reaction of a Grignard reagent, such as benzyl magnesium bromide, with a suitable electrophile provides a powerful method for carbon-carbon bond formation. The synthesis of this compound can be envisioned through the reaction of benzyl magnesium bromide with 1,4-dibromo-2-butene. In this approach, the Grignard reagent would act as a nucleophile, displacing the bromide ions from the dibromoalkene in a substitution reaction.

The preparation of Grignard reagents like benzyl magnesium bromide is a standard procedure in organic synthesis, typically involving the reaction of the corresponding benzyl halide with magnesium metal in an ethereal solvent. It is crucial to carry out the reaction under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

While the direct synthesis of this compound using this specific combination of reagents is not explicitly detailed in the provided search results, the general principles of Grignard chemistry strongly support its feasibility. The reaction would likely proceed in a stepwise manner, with the first equivalent of the Grignard reagent displacing one bromide, followed by the second equivalent displacing the other.

Mechanistic Considerations in Syntheses

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The formation of this compound often involves reactive intermediates, including radicals and ions.

Radical and Ionic Intermediate Formations in Cleavage Reactions

The formation of radical and ionic intermediates is a key feature in many of the synthetic pathways leading to this compound. For instance, in dehydration reactions proceeding via an E1 mechanism, a carbocation intermediate is formed upon the departure of the leaving group (protonated hydroxyl group). libretexts.org The stability of this carbocation influences the reaction rate and the potential for rearrangements.

In photochemical reactions, the absorption of light energy promotes the molecule to an excited state, which can then undergo various transformations, often involving radical intermediates. The photocyclization of stilbenes, for example, proceeds through an excited state that leads to the formation of a dihydrophenanthrene intermediate, which is then oxidized to the final product. nih.gov

The generation of radicals can be achieved through various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) or through redox processes involving metal catalysts. mdpi.com These reactive species can then participate in a cascade of reactions, leading to the formation of the desired product. mdpi.comnih.gov

Advanced Synthetic Strategies and Catalytic Approaches

While pyrolytic methods provide a viable route, advanced synthetic strategies employing catalytic systems offer alternative and potentially more controlled pathways to this compound. These methods often focus on the dehydration of precursor diols or the coupling of smaller molecular fragments.

Catalytic dehydration of 1,1,4,4-tetraphenyl-1,4-butanediol represents a direct approach to the formation of tetraphenylbutene isomers. This transformation can be promoted by various acidic catalysts. The mechanism typically involves the protonation of a hydroxyl group, followed by the elimination of water to form a carbocation intermediate. A subsequent deprotonation event then generates the carbon-carbon double bond. The specific isomer of tetraphenylbutene obtained can be influenced by the reaction conditions and the nature of the catalyst employed.

Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, could also be envisioned for the synthesis of this compound. For instance, a strategy involving the coupling of two appropriately substituted styrene derivatives could potentially construct the central butene backbone. However, the steric hindrance presented by the four phenyl groups would be a significant challenge to overcome in such an approach.

Further research into selective and efficient catalytic systems is warranted to develop more practical and scalable syntheses of this compound. The exploration of novel catalysts that can operate under milder conditions and provide high stereoselectivity will be crucial for advancing the synthesis of this sterically congested molecule.

Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. magritek.com For tetrasubstituted alkenes such as 1,2,3,4-tetraphenyl-2-butene, where the absence of protons on the double bond precludes the use of standard vicinal coupling constants (³J) for stereochemical assignment, advanced NMR methods are indispensable. unifr.ch

The determination of the E/Z geometry around the central C=C double bond requires the observation of more distant proton couplings or Nuclear Overhauser Effects (NOE). A particularly effective, albeit simple, method involves analyzing the 5J-coupling constants, which can be observed in proton NMR spectra on the ¹³C satellite signals. unifr.ch This through-bond coupling occurs over five bonds, and its magnitude is sensitive to the stereochemical arrangement of the coupled nuclei. For similar tetrasubstituted stilbene (B7821643) derivatives, it has been demonstrated that the (E)-isomer exhibits a larger 5J coupling constant compared to the (Z)-isomer. unifr.ch This difference, though small (on the order of 0.4 Hz), is measurable and provides a clear diagnostic for assigning the alkene geometry. unifr.ch

The ¹H NMR spectrum is expected to show complex multiplets for the aromatic protons and distinct signals for the methine (CH) and methyl (CH₃) protons of the butene backbone. The chemical shifts (δ) of these protons are influenced by their local electronic environment. libretexts.org For instance, the phenyl groups will cause anisotropic effects, shifting nearby protons. Hydrogen bonding, although not a primary factor in the hydrocarbon structure itself, can significantly influence the chemical shifts of protons in related precursor molecules like 2,3-diphenyl-2,3-butanediol. msu.edu

The integration of signal areas in the ¹H NMR spectrum is proportional to the number of protons generating the signal, allowing for a quantitative proton count for each distinct chemical environment. libretexts.org In ¹³C NMR, this compound would display distinct signals for the sp² carbons of the double bond and the aromatic rings, as well as for the sp³ carbons of the backbone. msu.edu

Table 1: Representative NMR Data for Stereochemical Assignment of Tetrasubstituted Alkenes.
IsomerTechniqueKey ParameterExpected Observation for this compoundReference
(E)-Isomer¹H NMR (on ¹³C satellites)5JH,H Coupling ConstantLarger value (e.g., ~1.5 Hz) unifr.ch
(Z)-Isomer¹H NMR (on ¹³C satellites)5JH,H Coupling ConstantSmaller value (e.g., ~1.1 Hz) unifr.ch
Both¹³C NMRChemical Shift (δ)Distinct signals for sp² alkene carbons, sp³ backbone carbons, and aromatic carbons. msu.edu

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Bonding Studies

In this compound, key vibrational modes include C-H stretching from the aromatic rings and the aliphatic backbone, the C=C stretching of the central double bond, C-C stretching, and various bending, rocking, and torsional motions. spectroscopyonline.com The C-H stretching vibrations typically appear in the 2800-3100 cm⁻¹ region. researchgate.net The C=C stretch is expected near 1650 cm⁻¹ and is often more prominent in the Raman spectrum. spectroscopyonline.com The fingerprint region (below 1500 cm⁻¹) contains a wealth of information from C-C bond stretches and complex deformation modes of the phenyl rings and the butene chain. spectroscopyonline.com

Conformational analysis benefits significantly from vibrational spectroscopy. Different crystalline forms (polymorphs) or solution-state conformers can lead to observable changes in the spectra, including shifts in frequency, variations in relative intensity, and changes in band contours. americanpharmaceuticalreview.com These differences arise from distinct molecule-molecule interactions and distortions in the molecular shape within different environments. americanpharmaceuticalreview.com For example, the sharpness of certain backbone vibrational bands can indicate the degree of crystallinity in a sample. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeApproximate Frequency (cm⁻¹)Expected ActivityReference
Aromatic C-H Stretch3100 - 3000IR and Raman researchgate.net
Aliphatic C-H Stretch3000 - 2850IR and Raman researchgate.net
C=C Alkene Stretch~1650Raman (strong), IR (weak/variable) spectroscopyonline.com
Aromatic C=C Ring Stretch1600 - 1450IR and Raman americanpharmaceuticalreview.com
CH₂/CH₃ Deformations1470 - 1350IR and Raman spectroscopyonline.com
C-C Stretch (backbone)1130 - 1060Raman spectroscopyonline.com
Out-of-Plane C-H Bend1000 - 675IR (strong) mpg.de

Electronic Spectroscopy (UV-Vis and Fluorescence) for π-System Delocalization and Excited States

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure of molecules, particularly those with conjugated π-systems. msu.edu The structure of this compound, featuring a central double bond conjugated with four phenyl rings, constitutes an extensive chromophore. This extended conjugation is expected to result in strong absorption in the UV region of the electromagnetic spectrum. msu.edu

The absorption of UV light promotes electrons from a lower-energy bonding or non-bonding molecular orbital to a higher-energy anti-bonding orbital (e.g., π → π* transitions). units.it For conjugated systems like this, each additional double bond in the system tends to shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). msu.eduresearchgate.net The precise position and intensity of these absorption bands are sensitive to the planarity of the molecule. The E and Z isomers may exhibit slightly different UV-Vis spectra, as steric hindrance in one isomer could force the phenyl rings out of planarity, reducing the effective conjugation and potentially causing a shift to shorter wavelengths (a hypsochromic or blue shift).

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. drawellanalytical.com Molecules with extensive, rigid conjugated systems are often fluorescent. After absorbing light at a specific excitation wavelength, this compound may emit light at a longer wavelength (the Stokes shift). Fluorescence is a highly sensitive technique that can be used for specific quantification, as the emission profile is characteristic of the fluorescing molecule. biocompare.com

Table 3: Expected Electronic Spectroscopy Data for this compound.
TechniqueTransition TypeExpected λmax Region (nm)CommentsReference
UV-Vis Absorptionπ → π*~250 - 350Intense absorption due to the extended conjugated system of phenyl rings and the C=C double bond. msu.edu, units.it
Fluorescence EmissionRelaxation from first excited singlet state> λexcitationEmission is possible due to the rigid, conjugated structure. The quantum yield would depend on conformational rigidity. biocompare.com, drawellanalytical.com

Mass Spectrometry for Fragmentation Pattern Analysis in Complex Reactions

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.org It provides the molecular weight of the compound through the molecular ion peak (M⁺•) and offers structural clues from the fragmentation pattern. msu.edu The molecular ion is formed by removing an electron from the molecule, creating an energetically unstable radical cation that breaks apart into smaller, more stable fragment ions and neutral radicals. libretexts.org

For this compound, the fragmentation pattern would be dictated by the formation of the most stable possible carbocations. libretexts.org Due to the presence of multiple phenyl groups, fragmentation pathways that lead to the formation of highly stable benzylic or tropylium-like cations are expected to be dominant.

Common fragmentation pathways would likely involve:

Benzylic Cleavage: Cleavage of the C-C bonds adjacent to the phenyl rings to form a stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91) or substituted benzyl cations.

Allylic Cleavage: Cleavage of the C-C bond alpha to the double bond, which is also a benzylic position in this molecule, leading to highly stabilized resonant ions.

Loss of Phenyl Groups: Fragmentation involving the loss of a phenyl radical (•C₆H₅) to leave a large, stabilized cation.

It is important to note that the mass spectra of E/Z isomers are often very similar, as the high energy of the ionization process can lead to isomerization or produce common fragmentation intermediates. docbrown.info Therefore, distinguishing between the stereoisomers of this compound by mass spectrometry alone would be challenging. docbrown.info

Table 4: Plausible Fragmentation Ions for this compound (C₃₀H₂₈) in Mass Spectrometry.
m/z ValueProposed Ion Structure/FormulaFragmentation PathwayReference
388[C₃₀H₂₈]⁺•Molecular Ion (M⁺•) docbrown.info
297[C₂₃H₂₁]⁺Loss of a benzyl radical (•C₇H₇) libretexts.org
205[C₁₆H₁₃]⁺Cleavage of the central C-C single bond of the backbone. libretexts.org
193[C₁₅H₁₃]⁺Cleavage of the C=C double bond (less common) or complex rearrangement. libretexts.org
91[C₇H₇]⁺Formation of the tropylium (B1234903) ion (a rearranged benzyl cation). A very common fragment for alkylbenzenes. libretexts.org

Theoretical and Computational Investigations of 1,2,3,4 Tetraphenyl 2 Butene

Quantum Chemical Calculations of Electronic Structure and Reactivity

No dedicated studies providing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, specifically for 1,2,3,4-Tetraphenyl-2-butene were found.

Frontier Molecular Orbital Analysis and Electron Density Distributions

There is no available research data detailing the Frontier Molecular Orbitals (HOMO-LUMO) or electron density distributions for this compound.

Reaction Pathway Elucidation and Transition State Calculations

No published research was identified that elucidates reaction pathways or provides transition state calculations involving this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

A search for molecular dynamics (MD) simulations yielded no studies on the conformational landscapes or intermolecular interactions of this compound.

Photophysical Property Predictions and Excited State Dynamics

There are no available theoretical predictions or experimental data on the photophysical properties (e.g., absorption/emission spectra, quantum yields) or excited-state dynamics of this compound.

Stereochemical Outcome Prediction and Analysis

No computational studies predicting or analyzing the stereochemical outcomes of reactions involving this compound were found in the reviewed literature.

Advanced Applications in Organic Synthesis and Supramolecular Chemistry

Role as a Precursor in Complex Molecule Synthesis

The tetraphenylethylene (B103901) (TPE) core serves as a versatile and robust platform for the synthesis of more complex molecular architectures, including functionalized derivatives and various heterocyclic systems. acs.orgresearchgate.net Its multiple phenyl rings offer numerous sites for functionalization, making it an excellent starting point for creating diverse chemical entities. acs.org

Building Block for Functionalized Derivatives and Heterocycles

The TPE scaffold is readily accessible through methods like the McMurry coupling of benzophenone (B1666685) and can be functionalized through standard aromatic substitution reactions. acs.org For instance, bromination of TPE yields tetra(4-bromophenyl)ethylene, a key intermediate that can be further modified using cross-coupling reactions like the Suzuki coupling. acs.org This strategy allows for the introduction of a wide array of functional groups, including thiophenes, pyridines, and other moieties, tailoring the electronic and structural properties of the final molecule. acs.orgscirp.org

The resulting functionalized TPE derivatives can act as synthons for building complex heterocyclic structures. scirp.orgnih.gov For example, TPE derivatives functionalized with reactive groups can undergo intramolecular cyclization or participate in condensation reactions to form fused heterocyclic systems. beilstein-journals.org While direct examples starting from 1,2,3,4-tetraphenyl-2-butene are scarce, the principles demonstrated with TPE are broadly applicable. The synthesis of tetrazole derivatives, an important class of heterocycles in medicinal chemistry, can be achieved through multicomponent reactions (MCRs) where a TPE-like core could be incorporated. nih.govnih.gov The general strategy involves using a precursor that can react with multiple components in a single pot to construct the heterocyclic ring. beilstein-journals.org

Table 1: Examples of Functionalized TPE Derivatives and Their Synthetic Applications

Precursor Reaction Type Functionalization/Heterocycle Reference
Tetraphenylethylene (TPE) Bromination Tetra(4-bromophenyl)ethylene acs.org
Tetra(4-bromophenyl)ethylene Suzuki Coupling Tetrathiophene-substituted TPE acs.org
TPE-tetra-aldehyde Imine Condensation TPE-based cage structures researchgate.net

Scaffold for Multi-Component Reactions and Stereoselective Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation, which is efficient and atom-economical. uou.ac.in The rigid yet adaptable TPE scaffold is an ideal candidate for designing MCR components. By equipping the TPE core with reactive functional groups, it can serve as a central hub in reactions like the Ugi or Passerini MCRs to generate libraries of complex structures, such as peptidomimetics or other bioactive compounds. nih.govbeilstein-journals.org

In the realm of stereoselective synthesis, the inherent chirality and conformational properties of certain TPE derivatives can be exploited. nih.gov For instance, chiral TPE helicates with a single helical handedness have been synthesized, demonstrating that the TPE unit can establish a stable helical chirality. researchgate.net Such chiral scaffolds are valuable in asymmetric synthesis, where they can act as chiral ligands or auxiliaries to control the stereochemical outcome of a reaction. nih.govslideshare.net The synthesis of tri- and tetra-substituted alkenes with high stereoselectivity often relies on specific reagents and reaction conditions, and a TPE-like scaffold could be integrated into such systems to influence the geometry of the resulting double bond. redalyc.org

Supramolecular Assembly and Host-Guest Interactions of Related Analogues

The non-covalent organization of molecules into larger, well-defined structures is the essence of supramolecular chemistry. Analogues of this compound, especially TPE derivatives, are exceptional guests and building blocks for supramolecular assemblies due to their unique shape and electronic properties. rsc.org

Design Principles for Inclusion Complexes

The formation of inclusion complexes, where a "guest" molecule fits into the cavity of a "host" molecule, is a cornerstone of host-guest chemistry. The design of these complexes relies on principles of molecular recognition, including size/shape complementarity and favorable intermolecular interactions between the host and guest.

TPE derivatives have been successfully encapsulated by various macrocyclic hosts, such as cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). chinesechemsoc.orgnih.gov The design principles for these complexes involve:

Size and Shape Fit: The hydrophobic cavity of hosts like γ-cyclodextrin is suitable for encapsulating the phenyl rings of TPE derivatives.

Hydrophobic Effect: In aqueous solutions, the encapsulation of the nonpolar TPE guest within the hydrophobic cavity of the host is a thermodynamically favorable process.

Electrostatic Interactions: Functionalizing TPE derivatives with charged groups (e.g., cationic pyridinium (B92312) or anionic sulfonate) and using a host with complementary charges can significantly enhance the binding affinity and stability of the complex. nih.gov For example, polyanionic sulfonato-TPE forms stable complexes with a multicationic cyclodextrin (B1172386) host. nih.gov

Non-Covalent Interactions in Host-Guest Systems

A variety of non-covalent forces govern the stability and structure of host-guest complexes involving TPE analogues. These interactions, though individually weak, act in concert to create stable assemblies.

Hydrophobic Interactions: As mentioned, this is a primary driving force for complexation in aqueous media.

van der Waals Forces: These are crucial for the close packing of the guest within the host's cavity.

CH-π Interactions: The interaction between the C-H bonds of the host or guest and the electron-rich π-systems of the TPE's phenyl rings contributes to the stability of the complex. doi.org

Electrostatic and Ion-Dipole Interactions: When charged species are involved, these become dominant forces. The interaction between cationic TPE derivatives and the carbonyl portals of cucurbit[n]uril hosts is a prime example. chinesechemsoc.orgnih.gov

The restriction of intramolecular rotation of the TPE phenyl rings upon encapsulation within a host often leads to a significant enhancement in fluorescence, a phenomenon that can be harnessed for sensing applications. nih.gov

Advanced Materials Science Applications (Focus on Synthetic Strategy and Structural Design)

The unique photophysical properties of TPE analogues, particularly their aggregation-induced emission (AIE), have made them star molecules in materials science. The synthetic strategy and structural design of these materials are geared towards controlling their assembly and, consequently, their function. researchgate.netdoi.org

The design of advanced materials from TPE building blocks often follows several key strategies:

Functionalization for Self-Assembly: Introducing moieties capable of specific interactions (e.g., hydrogen bonding, metal coordination) allows for the programmed self-assembly of TPE units into well-defined architectures like macrocycles, cages, and porous organic frameworks. rsc.orgresearchgate.netacs.org For example, attaching pyridine (B92270) groups to a TPE core allows for the construction of emissive metallacages through coordination with metal ions like zinc(II). chinesechemsoc.org

Controlling π-Conjugation and Packing: The emission color and quantum yield of TPE-based materials can be tuned by modifying the electronic structure of the molecule. Extending the π-conjugated system or controlling the solid-state packing through crystal engineering can lead to materials with desired optical properties. nih.gov Strong electrostatic attractions in TPE-based organic salts have been shown to produce highly rigid networks with near-perfect emission efficiencies. nih.gov

Creation of Porous Frameworks: TPE derivatives serve as excellent building blocks for porous materials like Hydrogen-Bonded Organic Frameworks (HOFs) and Porous Aromatic Frameworks (PAFs). nih.govdoi.org The synthetic strategy involves using rigid TPE monomers in reactions that generate extended networks. The inherent porosity and high surface area of these materials, combined with the luminescence of the TPE unit, make them suitable for applications in chemical sensing and photocatalysis. doi.org For instance, a TPE-based porous aromatic framework (PAF-TPE) demonstrated enhanced photocatalytic activity for degrading organic pollutants. doi.org

Table 2: Advanced Materials from TPE Analogues

Material Type Synthetic Strategy Key Structural Feature Application Reference
Emissive Organic Salts Ionic Self-Assembly Rigid hydrophobic network via electrostatic attraction Highly efficient multicolor light emission nih.gov
Metallacages Coordination-Driven Self-Assembly Discrete M6L3 cage structure with TPE ligands Luminescence, sensing chinesechemsoc.org
Hydrogen-Bonded Organic Frameworks (HOFs) Crystal Engineering, H-Bonding Dense packing, twisted TPE conformation High quantum yield fluorescence, bioimaging nih.gov
Porous Aromatic Frameworks (PAFs) Scholl Reaction Permanent porosity, high surface area Photocatalysis, environmental remediation doi.org

By rationally designing the molecular structure and controlling the synthetic conditions, researchers can create a vast array of advanced materials based on TPE analogues, each with tailored properties for specific high-tech applications. researchgate.netdoi.org

Polymerizable Monomers in Advanced Polymer Architectures

There is no available scientific literature to support the use of this compound as a polymerizable monomer for creating advanced polymer architectures. The steric bulk of the four phenyl groups likely prevents effective polymerization.

Chromophore Design for Organic Electronic Materials

There is no available scientific literature detailing the design or application of this compound as a chromophore for organic electronic materials. Its specific electronic and photophysical properties, which are critical for chromophore design, have not been reported.

Future Research Directions and Emerging Paradigms

Catalyst Development for Chemo- and Stereoselective Transformations

The primary obstacle in the functionalization of 1,2,3,4-tetraphenyl-2-butene is the severe steric hindrance around the central carbon-carbon double bond, which impedes the approach of reagents. Overcoming this requires the development of highly specialized and reactive catalyst systems. Future research should pivot towards designing catalysts capable of operating effectively within this crowded environment to achieve controlled chemo- and stereoselective transformations.

Key research avenues include:

Asymmetric Hydrogenation: Developing catalysts that can deliver hydrogen selectively to one face of the alkene would yield chiral alkanes with four contiguous stereocenters, a highly valuable structural motif. Research could focus on novel iridium or rhodium complexes with specifically tailored chiral ligands designed to accommodate bulky substrates.

Oxidative Functionalization: The stereoselective dihydroxylation, epoxidation, or aminohydroxylation of such a hindered double bond is currently a major challenge. Future work could explore robust transition-metal catalysts (e.g., based on ruthenium, osmium, or manganese) combined with chiral ligands that possess deep binding pockets or long-range stereocontrol elements.

C-H Functionalization: An alternative strategy involves bypassing the unreactive double bond and targeting the C-H bonds on the phenyl rings or at the benzylic positions. Developing catalysts with high regioselectivity for C-H activation would open pathways to novel derivatives without altering the core butene structure. ucl.ac.uk

Brønsted Acid Catalysis: The use of confined, chiral Brønsted acids could be explored for asymmetric additions to the double bond, where the catalyst's chiral pocket can enforce a specific approach of the nucleophile. acs.org

Table 1: Proposed Catalytic Systems for Future Exploration
Transformation TypePotential Catalyst ClassKey Research Challenge
Asymmetric HydrogenationIridium or Rhodium complexes with chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligandsOvercoming steric repulsion to achieve high enantioselectivity.
Asymmetric DihydroxylationOsmium or Ruthenium oxides with chiral diamine or phthalazine (B143731) ligandsAchieving catalyst turnover without decomposition at the hindered site.
Regioselective C-H ArylationPalladium(II) or Rhodium(III) complexes with directing group assistanceControlling selectivity between phenyl C-H and benzylic C-H bonds.
Asymmetric EpoxidationChiral Ketone or Manganese-Salen catalystsFacilitating oxygen transfer to the electron-rich but inaccessible double bond.

Integration with Flow Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry increasingly emphasizes sustainability and process efficiency. Integrating the study of this compound with flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control and safety. mdpi.com

Future directions in this area should include:

High-Temperature/High-Pressure Regimes: Flow reactors enable exploration of reaction conditions that are difficult or unsafe to achieve in batch. Subjecting this compound to extreme temperatures and pressures could overcome activation barriers for sterically demanding transformations.

Photochemistry in Flow: The precise control over irradiation path length and intensity in microreactors makes them ideal for photochemical transformations. Future studies could investigate photochemical isomerizations (E/Z), cycloadditions, or radical additions involving this compound.

Exploration of Novel Reaction Pathways and Reactivity Patterns

The unique electronic and steric properties of this compound suggest that it may exhibit reactivity patterns distinct from less substituted alkenes. Research should be directed toward uncovering these novel pathways.

Potential areas for exploration are:

Mechanochemistry: Utilizing mechanical force (e.g., ball milling) to induce reactions could provide the necessary energy to overcome steric barriers, potentially enabling solid-state reactions such as cycloadditions or additions that are not feasible in solution.

Radical Reactions: Free-radical pathways are often less sensitive to steric hindrance than their ionic counterparts. Investigating radical additions (e.g., hydroformylation, hydroamination) could provide a viable route for functionalization where other methods fail. researchgate.netorganic-chemistry.org

Electrophilic Cyclizations: While intermolecular reactions are hindered, intramolecular reactions may be more feasible. Synthesizing derivatives of this compound with tethered nucleophiles could enable the study of stereoselective cyclization reactions triggered by electrophilic activation of the double bond.

Advanced Characterization Techniques for In Situ Monitoring

Given the anticipated complexity and potentially slow rates of reactions involving this compound, traditional offline analysis may be insufficient for mechanistic understanding. The application of advanced, real-time monitoring techniques is essential.

Future research should incorporate:

In Situ Spectroscopy: Techniques such as ReactIR (FT-IR), Raman spectroscopy, and Process NMR can provide real-time kinetic data, help identify reactive intermediates, and elucidate reaction mechanisms without the need for quenching and sampling. spectroscopyonline.com

Mass Spectrometry-Based Monitoring: The use of electrospray ionization mass spectrometry (ESI-MS) coupled directly to a reaction vessel can enable the detection and characterization of transient catalytic species and intermediates, offering deep mechanistic insight. acs.org

Calorimetry: Reaction calorimeters can measure the heat flow of a reaction in real time, providing crucial thermodynamic and kinetic information, which is particularly valuable for process safety assessment and optimization.

Table 2: Applicable In Situ Monitoring Techniques
TechniqueInformation GainedApplicability to Hindered Systems
In Situ FT-IR/RamanReal-time concentration of reactants, products, and key functional groups.Excellent for tracking the disappearance of the C=C bond or appearance of new functional groups.
In Situ NMRDetailed structural information on intermediates and products; stereochemical outcomes.Highly valuable for discerning subtle stereochemical changes and complex product mixtures.
Mass SpectrometryDetection of low-concentration intermediates and catalyst resting states.Crucial for understanding complex catalytic cycles that may be operating.
Reaction CalorimetryThermodynamic (ΔH) and kinetic (reaction rate) profiles.Important for ensuring safety and scalability of potentially energetic reactions.

Synergistic Theoretical-Experimental Approaches for Comprehensive Understanding

For a molecule as complex as this compound, a purely experimental approach is inefficient. A synergistic strategy that combines computational modeling with targeted experiments is paramount for rational progress. beilstein-journals.orgrsc.org

Future research should be built on a foundation of:

Predictive Modeling: Employing Density Functional Theory (DFT) to model proposed reaction pathways, calculate activation barriers, and predict the stereochemical outcomes of catalyst-substrate interactions. ibs.re.kr This can help prioritize experimental efforts towards the most promising catalyst systems and reaction conditions.

Mechanistic Elucidation: Using computational tools to analyze the electronic structure of transition states and intermediates can provide a deep understanding of the factors controlling reactivity and selectivity. This is especially important for rationalizing unexpected experimental results. digitellinc.com

Dynamic Simulations: Molecular dynamics (MD) simulations can model the conformational flexibility of the substrate and the catalyst, providing insight into how steric interactions evolve during the reaction and influence the accessibility of the reactive site.

Table 3: Computational Methods for Mechanistic Elucidation
Computational MethodPurposeKey Insights Provided
Density Functional Theory (DFT)Calculation of reaction energies and transition state structures.Predicts reaction feasibility, selectivity, and identifies lowest-energy pathways.
Ab Initio Molecular Dynamics (AIMD)Simulation of reaction trajectories including explicit solvent effects.Reveals dynamic effects, role of solvent, and non-covalent interactions.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of electron density to characterize bonding.Identifies non-covalent interactions guiding catalyst-substrate binding.

By pursuing these integrated and forward-looking research directions, the chemical community can move this compound from a chemical curiosity to a valuable, functional building block in organic synthesis.

Q & A

Q. How can researchers leverage academic databases to resolve gaps in published data about this compound?

  • Methodology : Use keyword combinations (e.g., “tetraphenylbutene synthesis,” “alkene stereochemistry”) in Google Scholar and PubMed. Cross-reference patents and non-English journals for overlooked synthetic routes. Contradictions in melting points or spectral data may require direct author correspondence or experimental replication .
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